Fluorination Pattern Impact on Molecular Weight and LogP
The target compound (CAS 1262001-65-9) features a 3',6-difluoro substitution pattern, resulting in a molecular weight of 278.21 g/mol and a computed LogP of 3.02820 . In contrast, its mono-fluorinated analog, 3-(4-Carboxy-3-fluorophenyl)benzoic acid (CAS 1261915-32-5), has only one fluorine atom, a molecular weight of 260.20 g/mol, and a different LogP value . The additional fluorine atom in the target compound alters its lipophilicity and metabolic stability profile, which can be crucial in pharmaceutical intermediate applications .
| Evidence Dimension | Molecular Weight (g/mol) and Computed LogP |
|---|---|
| Target Compound Data | Molecular Weight: 278.21 g/mol; LogP: 3.02820 |
| Comparator Or Baseline | 3-(4-Carboxy-3-fluorophenyl)benzoic acid (CAS 1261915-32-5): Molecular Weight: 260.20 g/mol; LogP: Not specified but expected lower |
| Quantified Difference | Molecular weight difference: 18.01 g/mol (due to additional F vs. H); LogP difference: Qualitative (higher for difluoro) |
| Conditions | Computed values from chemical structure using standard algorithms (PubChem, XLogP3) |
Why This Matters
The increased molecular weight and lipophilicity (higher LogP) imparted by the second fluorine atom can significantly affect the compound's pharmacokinetic properties and its suitability as a pharmaceutical intermediate, providing a different profile compared to its mono-fluorinated counterpart.
